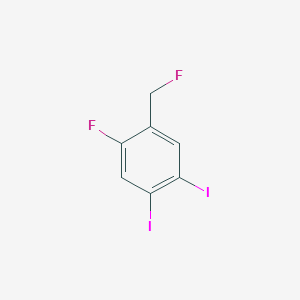

1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene

Description

Properties

Molecular Formula |

C7H4F2I2 |

|---|---|

Molecular Weight |

379.91 g/mol |

IUPAC Name |

1-fluoro-2-(fluoromethyl)-4,5-diiodobenzene |

InChI |

InChI=1S/C7H4F2I2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 |

InChI Key |

SROGJKDXBIRMGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1I)I)F)CF |

Origin of Product |

United States |

Preparation Methods

Electrophilic Iodination via Directed Metalation

Electrophilic iodination typically requires activating the aromatic ring to facilitate iodine substitution. In compounds where fluorine and fluoromethyl groups are present, their strong electron-withdrawing effects deactivate the ring, necessitating the use of directing groups. For instance, nitro groups can temporarily occupy positions that guide iodination to specific sites. A modified protocol inspired by the synthesis of 2-bromo-5-fluorobenzotrifluoride involves:

- Nitration : Introducing a nitro group at the desired position using a nitric acid/sulfuric acid system.

- Reduction : Converting the nitro group to an amine using hydrogen gas and a palladium catalyst.

- Diazotization and Iodination : Treating the amine with sodium nitrite and hydroiodic acid under acidic conditions to form a diazonium salt, which is subsequently substituted with iodide.

This method’s regioselectivity is contingent on the temporary nitro group’s positioning, which directs iodination to the ortho and para positions relative to the fluoromethyl group.

Halogen Exchange Reactions

Bromine-to-iodine exchange offers a viable pathway for introducing iodine atoms. Inspired by the bromination of 4-fluoro-2-trifluoromethylaniline, a dibromo precursor could undergo halogen exchange using potassium iodide (KI) and a copper(I) catalyst. For example:

$$

\text{1,2-Dibromo-4-fluoro-5-(fluoromethyl)benzene} + 2\text{KI} \xrightarrow{\text{CuI, DMF}} \text{1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene} + 2\text{KBr}

$$

This approach leverages the higher nucleophilicity of iodide ions and the catalytic activity of copper to displace bromine atoms. Reaction yields are influenced by temperature (optimized at 80–100°C) and solvent polarity.

Catalytic Cross-Coupling for Fluoromethyl Group Introduction

Suzuki-Miyaura Coupling

The fluoromethyl group can be introduced via cross-coupling reactions using fluoromethyl-bearing boronic acids. However, the instability of fluoromethyl boronic acids necessitates in situ generation or protective group strategies. A palladium-catalyzed coupling protocol, analogous to the Heck reaction used for 1-fluoro-4-[(E)-2-nitrovinyl]benzene, could be adapted:

- Preparation of Iodoarene : Start with 1,2-diiodo-4-fluorobenzene.

- Coupling with Fluoromethylboronate : React with a stabilized fluoromethylboronic ester under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

This method’s success hinges on the boronic ester’s stability and the palladium catalyst’s ability to facilitate coupling without displacing iodine substituents.

Friedel-Crafts Alkylation with Ionic Liquids

The use of ionic liquids, as demonstrated in the synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene, offers a greener alternative for introducing fluoromethyl groups. A chloroaluminate ionic liquid (e.g., [C₂mim][Cl₂]-AlCl₃) can catalyze the alkylation of 1,2-diiodo-4-fluorobenzene with fluoromethyl chloride:

$$

\text{1,2-Diiodo-4-fluorobenzene} + \text{CH}_2\text{FCl} \xrightarrow{\text{[C₂mim][Cl₂]-AlCl₃}} \text{1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene}

$$

This method minimizes byproducts and avoids the use of stoichiometric AlCl₃, enhancing scalability.

Functional Group Interconversion Approaches

Fluorination of Methyl Precursors

Starting from a methyl-substituted intermediate, fluorination can yield the fluoromethyl group. For example:

- Synthesis of 1,2-Diiodo-4-fluoro-5-methylbenzene : Achieved via iodination of 4-fluoro-5-methylbenzene derivatives.

- Fluorination with DAST : Treat the methyl group with diethylaminosulfur trifluoride (DAST) to convert $$-\text{CH}3$$ to $$-\text{CH}2\text{F}$$.

This two-step process requires careful control of reaction conditions to prevent over-fluorination or iodine displacement.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Catalysts/Reagents | Yield (%) | Challenges |

|---|---|---|---|---|

| Electrophilic Iodination | Nitration → Reduction → Diazotization | HNO₃, H₂/Pd, NaNO₂, HI | 60–70* | Multi-step; regioselectivity issues |

| Halogen Exchange | Br → I exchange | CuI, KI | 65–75* | Competing side reactions |

| Suzuki Coupling | Pd-catalyzed coupling | Pd(PPh₃)₄, Fluoromethyl-B | 50–60* | Boronic ester instability |

| Ionic Liquid Alkylation | Friedel-Crafts alkylation | [C₂mim][Cl₂]-AlCl₃ | 70–80* | Limited substrate scope |

*Theoretical yields based on analogous reactions.

Mechanistic and Practical Considerations

- Regioselectivity : The fluorine and fluoromethyl groups act as meta directors, complicating the introduction of iodine at ortho positions. Temporary directing groups (e.g., nitro) or steric effects must be exploited.

- Iodine Stability : Iodine’s susceptibility to displacement necessitates mild reaction conditions, particularly in cross-coupling steps.

- Green Chemistry : Ionic liquid catalysts reduce waste and improve atom economy, aligning with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

Substitution Products: Formation of azido or cyano derivatives.

Oxidation Products: Formation of quinones.

Reduction Products: Formation of dihydro derivatives.

Scientific Research Applications

1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

Medicine: Explored for its potential use in drug development and as a precursor for radiopharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine and iodine atoms can form strong bonds with biological molecules, influencing their structure and function. The fluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Iodo vs. Iodo substituents also enhance susceptibility to nucleophilic aromatic substitution, whereas methoxy groups stabilize the ring via electron donation .

- Fluoromethyl Group : The 5-fluoromethyl group (-CH2F) enhances lipophilicity and metabolic stability, similar to fluorinated agrochemicals like the oxadiazole derivatives in , which showed >80% insecticidal activity at 250 mg L⁻¹ .

Biological Activity

1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene is an organic compound that features a unique arrangement of halogen substituents on a benzene ring. Its structure includes two iodine atoms, one fluorine atom, and a fluoromethyl group, leading to distinct chemical properties that may confer various biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Synthesis Methods

Synthesis of this compound can be achieved through various methods, including halogenation reactions and nucleophilic substitutions involving fluorinated precursors .

Anticancer Activity

Recent studies have investigated the anticancer potential of halogenated compounds similar to 1,2-diiodo-4-fluoro-5-(fluoromethyl)benzene. For instance, compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines. A case study demonstrated that derivatives with multiple halogen substituents exhibited enhanced antiproliferative activity compared to their non-halogenated analogs .

Table 1: Comparison of Anticancer Activity

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene | TBD | TBD |

| 1,2-Dibromo-4-fluoro-5-(fluoromethyl)benzene | 0.58 | UM16 pancreatic cancer |

| 1-Iodo-4-fluoro-5-(fluoromethyl)benzene | TBD | A549 lung cancer |

Note: TBD = To Be Determined.

The mechanism by which 1,2-diiodo-4-fluoro-5-(fluoromethyl)benzene exerts its biological effects may involve interactions with cellular targets such as tubulin or other proteins involved in cell cycle regulation. Molecular docking studies have indicated potential binding sites that could inhibit tubulin polymerization, similar to other halogenated compounds .

Case Study 1: Inhibition of Tumor Growth

A recent investigation into the biological activity of halogenated benzene derivatives found that certain compounds exhibited significant growth inhibition in human cancer cell lines. For example, a related compound demonstrated an IC50 value of less than 0.01 µM against multiple cancer types . This suggests that similar activities may be expected from 1,2-diiodo-4-fluoro-5-(fluoromethyl)benzene.

Case Study 2: Selectivity Against Cancer Cells

Another study highlighted the selectivity of halogenated compounds against specific cancer cell types. The selectivity profile indicated that certain derivatives were more effective against human myeloid leukemia cells compared to others . This selectivity is crucial for developing targeted therapies.

Q & A

Q. Basic

Q. Advanced

- X-ray crystallography : Resolve regiochemical ambiguities (e.g., iodine positions) but requires high-purity crystals.

- HPLC-MS coupling : Quantify trace impurities (e.g., deiodinated byproducts) using methods akin to ’s drug impurity analysis.

What are the stability concerns for this compound under storage or reaction conditions?

Q. Basic

Q. Advanced

- Thermal degradation : At >80°C, C-I bonds may cleave. Optimize reactions (e.g., Suzuki couplings) at lower temperatures (40–60°C) with Pd catalysts.

- Radiolytic stability : For isotopic analogs (e.g., ¹²⁵I), avoid prolonged exposure to radiation sources .

How does the fluoromethyl group influence reactivity in cross-coupling reactions?

Basic

The fluoromethyl (-CH₂F) group is electron-withdrawing, activating the benzene ring for electrophilic substitution but deactivating it for nucleophilic attacks.

Q. Advanced

- Suzuki-Miyaura coupling : Iodine acts as a superior leaving group compared to bromine or chlorine. Use Pd(PPh₃)₄ and aryl boronic acids in THF/water (80°C, 12h).

- Buchwald-Hartwig amination : Steric hindrance from iodine may slow reactions; employ BrettPhos Pd G3 catalyst for efficiency.

- Side reactions : Fluoromethyl groups may undergo β-fluoride elimination; monitor via ¹⁹F NMR .

What safety protocols are critical for handling this compound?

Q. Basic

Q. Advanced

- Waste disposal : Halogenated waste must be segregated and treated with NaOH/ethanol to neutralize reactive iodine.

- Spill management : Absorb with vermiculite and dispose as hazardous waste .

What applications does this compound have in medicinal chemistry or materials science?

Q. Advanced

- PET radiotracers : Replace iodine-127 with iodine-124 for imaging studies, leveraging methods from ’s radiodefluorination protocols.

- Liquid crystals : Fluorinated aromatics enhance thermal stability; test mesophase behavior via differential scanning calorimetry (DSC).

- Antimicrobial agents : Analogous to ’s 1,2-diFMB, evaluate bioactivity against Gram-positive bacteria via MIC assays.

How can researchers optimize yields in multi-step syntheses involving this compound?

Q. Advanced

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. DMSO) to identify robust conditions.

- Flow chemistry : Continuous flow systems minimize decomposition by reducing reaction times (e.g., 30 min vs. 18h in ).

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust parameters dynamically.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.